Cas no 1762-69-2 (2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one)

2-アミノ-5-エチル-4,5-ジヒドロ-1,3-チアゾール-4-オンは、チアゾリン環を基本骨格とする有機化合物です。この化合物は、医薬品中間体や農薬合成において重要な役割を果たすことが知られています。特に、その分子構造中のアミノ基とケトン基が反応性に富み、多様な誘導体合成が可能です。高い純度と安定性を特徴とし、精密有機合成において再現性の高い反応を提供します。また、生体適合性材料の開発や触媒設計など、学術研究分野でも応用が期待されています。保存条件(冷暗所)を遵守することで長期保存が可能です。

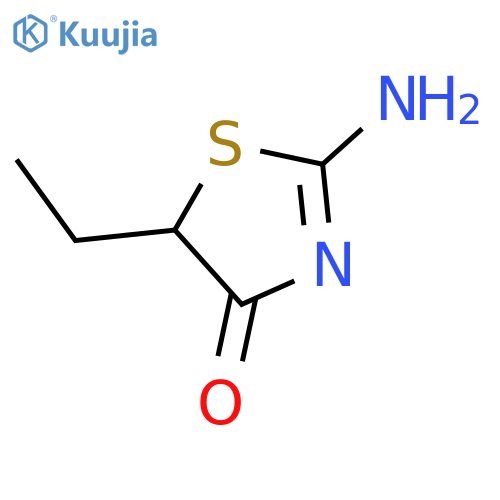

1762-69-2 structure

商品名:2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one

CAS番号:1762-69-2

MF:C5H8N2OS

メガワット:144.194819450378

MDL:MFCD02816976

CID:1363186

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one 化学的及び物理的性質

名前と識別子

-

- 4(5H)-Thiazolone, 2-amino-5-ethyl-

- 1-imino-5-ethylthiazolidin-4-one

- 2-AMINO-5-ETHYL-1,3-THIAZOL-4(5H)-ONE

- 2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one

-

- MDL: MFCD02816976

- インチ: 1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8)

- InChIKey: PSPSFWYKIZUQOO-UHFFFAOYSA-N

- ほほえんだ: S1C(CC)C(=O)N=C1N

計算された属性

- せいみつぶんしりょう: 144.03584

- どういたいしつりょう: 144.036

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

じっけんとくせい

- 密度みつど: 1.49±0.1 g/cm3(Predicted)

- ゆうかいてん: 196-198 °C

- ふってん: 257.2±23.0 °C(Predicted)

- PSA: 55.45

- 酸性度係数(pKa): 0.59±0.40(Predicted)

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-94743-2.5g |

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |

1762-69-2 | 95% | 2.5g |

$1333.0 | 2023-06-14 | |

| TRC | A636300-100mg |

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |

1762-69-2 | 100mg |

$ 295.00 | 2022-05-31 | ||

| Enamine | EN300-94743-1.0g |

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |

1762-69-2 | 95% | 1g |

$681.0 | 2023-06-14 | |

| Chemenu | CM432767-1g |

2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |

1762-69-2 | 95%+ | 1g |

$906 | 2023-03-06 | |

| abcr | AB553402-250mg |

2-Amino-5-ethyl-1,3-thiazol-4(5H)-one; . |

1762-69-2 | 250mg |

€551.50 | 2025-02-27 | ||

| Enamine | EN300-2985187-0.5g |

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one |

1762-69-2 | 95% | 0.5g |

$531.0 | 2023-09-01 | |

| A2B Chem LLC | AJ00037-2.5g |

2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |

1762-69-2 | 95% | 2.5g |

$1439.00 | 2024-04-20 | |

| A2B Chem LLC | AJ00037-1g |

2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |

1762-69-2 | 95% | 1g |

$752.00 | 2024-04-20 | |

| Aaron | AR00JBBL-50mg |

2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |

1762-69-2 | 95% | 50mg |

$244.00 | 2023-12-14 | |

| A2B Chem LLC | AJ00037-500mg |

2-Amino-5-ethyl-1,3-thiazol-4(5H)-one |

1762-69-2 | 95% | 500mg |

$594.00 | 2024-04-20 |

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1762-69-2 (2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1762-69-2)2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one

清らかである:99%

はかる:1g

価格 ($):1192.0